4-Propyl-2-[(pyridin-2-ylmethyl)amino]pyrimidine-5-carboxylic acid
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Overview
Description
4-Propyl-2-[(pyridin-2-ylmethyl)amino]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a propyl group, a pyridin-2-ylmethylamino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-2-[(pyridin-2-ylmethyl)amino]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of a pyrimidine derivative with a pyridin-2-ylmethylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Propyl-2-[(pyridin-2-ylmethyl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-ylmethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-Propyl-2-[(pyridin-2-ylmethyl)amino]pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of 4-Propyl-2-[(pyridin-2-ylmethyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridin-2-ylmethylamino group plays a crucial role in the binding affinity and specificity of the compound. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
2-[(Pyridin-2-ylmethyl)amino]pyrimidine-5-carboxylic acid: Lacks the propyl group, which may affect its binding properties and reactivity.
4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid: The position of the pyridine nitrogen is different, potentially altering its interaction with molecular targets.
4-Propyl-2-[(pyridin-2-ylmethyl)amino]pyrimidine-4-carboxylic acid: The position of the carboxylic acid group is different, which may influence its chemical reactivity and biological activity.
Uniqueness
4-Propyl-2-[(pyridin-2-ylmethyl)amino]pyrimidine-5-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the propyl group enhances its hydrophobicity, potentially improving its membrane permeability and bioavailability. The combination of the pyridin-2-ylmethylamino and carboxylic acid groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
4-propyl-2-(pyridin-2-ylmethylamino)pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-2-5-12-11(13(19)20)9-17-14(18-12)16-8-10-6-3-4-7-15-10/h3-4,6-7,9H,2,5,8H2,1H3,(H,19,20)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOQNHCFTRVELZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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